2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione
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Overview
Description
2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a phenyl group, and an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione typically involves multicomponent reactions that incorporate the indole scaffold . One common synthetic route includes the reaction of 2-phenylindole with bromoacetyl bromide under specific conditions to introduce the bromo and butanedione functionalities. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new products.
Electrophilic Substitution:
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione involves its interaction with molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom and phenyl group contribute to the compound’s reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
2-Bromo-1-(2-phenyl-1H-indol-3-yl)-1,3-butanedione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62367-87-7 |
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Molecular Formula |
C18H14BrNO2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2-bromo-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C18H14BrNO2/c1-11(21)16(19)18(22)15-13-9-5-6-10-14(13)20-17(15)12-7-3-2-4-8-12/h2-10,16,20H,1H3 |
InChI Key |
ZZZFJKNMRQEQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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